molecular formula C9H15ClN4O2 B2462985 1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone CAS No. 1706435-30-4

1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

Cat. No.: B2462985
CAS No.: 1706435-30-4
M. Wt: 246.7
InChI Key: FJOITCZVYPYVTG-UHFFFAOYSA-N
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Description

1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a complex organic compound featuring a unique combination of functional groups. This compound contains an oxadiazole ring, an azetidine ring, and an ethanone moiety. The presence of these heterocyclic structures imparts significant chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

The synthesis of 1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone typically involves multiple steps, starting with the formation of the oxadiazole ring. One common method involves the reaction of amidoximes with carboxylic acids under dehydrating conditions to form the oxadiazole ring . The azetidine ring can be introduced through cyclization reactions involving appropriate precursors. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxadiazole ring into other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, allowing for the introduction of different substituents. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone involves its interaction with molecular targets through its functional groups. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the azetidine ring can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biological pathways.

Comparison with Similar Compounds

Similar compounds to 1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone include other oxadiazole and azetidine derivatives. For example:

Properties

IUPAC Name

1-[3-[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c1-6(14)13-4-7(5-13)9-11-8(2-3-10)12-15-9/h7H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSJEHWPTUNPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C2=NC(=NO2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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